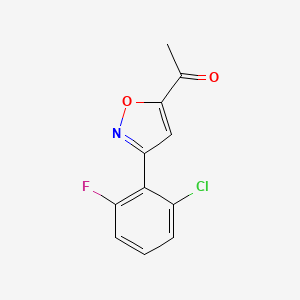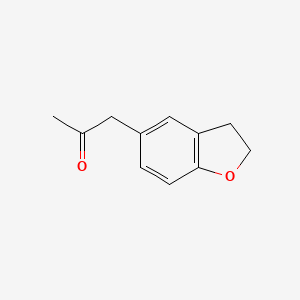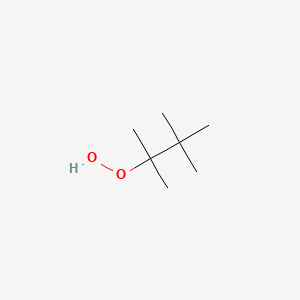
N-Adamantan-1-yl-2-bromo-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Adamantan-1-yl-2-bromo-acetamide is an organic compound featuring an adamantane core structure Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Adamantan-1-yl-2-bromo-acetamide typically involves the reaction of 1-adamantylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 1-adamantylamine and bromoacetyl bromide.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Procedure: 1-adamantylamine is dissolved in dichloromethane, and bromoacetyl bromide is added dropwise with stirring. Triethylamine is then added to neutralize the hydrogen bromide formed. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 1-adamantylamine and bromoacetyl bromide are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.
Purification: The product is purified using industrial-scale recrystallization or chromatography techniques to ensure high purity suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Adamantan-1-yl-2-bromo-acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(1-adamantyl)-2-aminoacetamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the amide group to other functional groups, such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic media.
Major Products
N-(1-Adamantyl)-2-aminoacetamide: Formed by reduction.
N-(1-Adamantyl)-2-azidoacetamide: Formed by nucleophilic substitution with sodium azide.
N-(1-Adamantyl)-2-carboxylic acid: Formed by oxidation.
Wissenschaftliche Forschungsanwendungen
N-Adamantan-1-yl-2-bromo-acetamide has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents due to its ability to modify biological targets.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive bromoacetamide group.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of N-Adamantan-1-yl-2-bromo-acetamide involves the reactivity of the bromoacetamide group. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in enzyme inhibition, where the compound can modify active site residues, leading to the inhibition of enzyme activity. The adamantane core provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Adamantyl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of bromine.
N-(1-Adamantyl)-2-iodoacetamide: Contains an iodine atom, making it more reactive than the bromo derivative.
N-(1-Adamantyl)-2-fluoroacetamide: Features a fluorine atom, which is less reactive but more stable.
Uniqueness
N-Adamantan-1-yl-2-bromo-acetamide is unique due to the balance between reactivity and stability provided by the bromine atom. It is more reactive than the chloro and fluoro derivatives, making it suitable for applications requiring efficient nucleophilic substitution. it is less reactive than the iodo derivative, providing a balance that is advantageous in controlled chemical reactions.
Eigenschaften
Molekularformel |
C12H18BrNO |
|---|---|
Molekulargewicht |
272.18 g/mol |
IUPAC-Name |
N-(1-adamantyl)-2-bromoacetamide |
InChI |
InChI=1S/C12H18BrNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) |
InChI-Schlüssel |
PRIHBWFFGUPPOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Hydroxyphenyl)benzo[b]thiophene-7-carbaldehyde](/img/structure/B8561898.png)
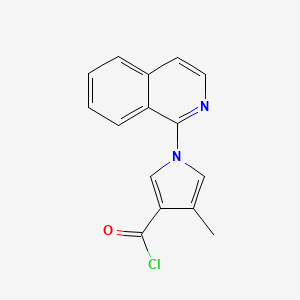
![Ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methylpropanoate](/img/structure/B8561903.png)
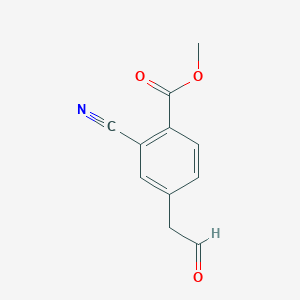
![1h-Indole-1-carboxylic acid,5-[[2-(dimethylamino)acetyl]amino]-2,3-dihydro-,1,1-dimethylethyl ester](/img/structure/B8561916.png)
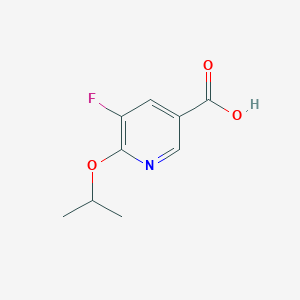
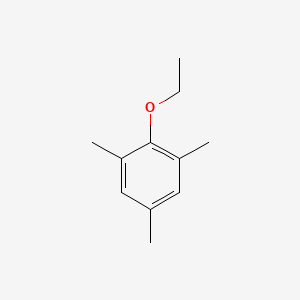

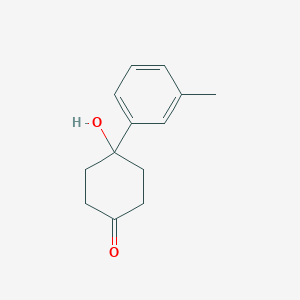
![ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8561951.png)
